molecular formula C12H15N5O2 B6463441 7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 2640971-64-6

7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B6463441
CAS No.: 2640971-64-6
M. Wt: 261.28 g/mol
InChI Key: CDJKEPFLBQGHSX-UHFFFAOYSA-N
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Description

7-(5,6-Dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[44]nonane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of di(aryl(hetaryl)methyl) malonic acids promoted by phosphorus pentoxide (P2O5) . The optimization of reaction conditions, such as temperature and solvent choice, is crucial for achieving high yields and purity . Industrial production methods may involve scaling up these laboratory procedures while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

7-(5,6-Dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and require further research for detailed elucidation.

Properties

IUPAC Name

7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-7-8(2)13-6-14-9(7)17-4-3-12(5-17)10(18)15-11(19)16-12/h6H,3-5H2,1-2H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJKEPFLBQGHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCC3(C2)C(=O)NC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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